Cas no 850991-41-2 ((5-Isopropoxypyridin-3-yl)boronic acid)

(5-Isopropoxypyridin-3-yl)boronic acid is a boronic acid derivative featuring an isopropoxy-substituted pyridine ring, commonly employed as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. Its boronic acid functional group enables efficient formation of carbon-carbon bonds, making it valuable in pharmaceutical and agrochemical synthesis. The isopropoxy substituent enhances solubility and stability, facilitating handling and reaction optimization. This compound is particularly useful in constructing complex heterocyclic frameworks due to its compatibility with a wide range of reaction conditions. High purity grades ensure consistent performance in catalytic applications. Proper storage under inert conditions is recommended to maintain reactivity. Its structural features make it a reliable choice for targeted organic synthesis.
(5-Isopropoxypyridin-3-yl)boronic acid structure
850991-41-2 structure
Product name:(5-Isopropoxypyridin-3-yl)boronic acid
CAS No:850991-41-2
MF:C8H12BNO3
MW:180.996782302856
MDL:MFCD15529675
CID:1026287
PubChem ID:57415704

(5-Isopropoxypyridin-3-yl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (5-Isopropoxypyridin-3-yl)boronic acid
    • 5-Isopropoxypyridine-3-boronic acid
    • 850991-41-2
    • (5-propan-2-yloxypyridin-3-yl)boronic acid
    • Boronic acid, [5-(1-methylethoxy)-3-pyridinyl]-
    • 5-Isopropoxy-3-pyridinylboronic acid
    • (5-Isopropoxy-3-pyridinyl)boronic acid
    • 5-(ISOPROPOXY)PYRIDINE-3-BORONIC ACID
    • AKOS013525258
    • CS-0046203
    • (5-Isopropoxypyridin-3-yl)boronicacid
    • [5-(PROPAN-2-YLOXY)PYRIDIN-3-YL]BORONIC ACID
    • {5-[(Propan-2-yl)oxy]pyridin-3-yl}boronic acid
    • D71488
    • 5-isopropoxypyridin-3-ylboronic acid
    • XQHUPBAXLPBXOT-UHFFFAOYSA-N
    • MFCD15529675
    • PS-13049
    • (5-ISOPROPOXY-3-PYRIDYL)BORONIC ACID
    • SCHEMBL2083713
    • EN300-251446
    • J-517651
    • DTXSID40725467
    • BBL102077
    • STL555876
    • MDL: MFCD15529675
    • Inchi: 1S/C8H12BNO3/c1-6(2)13-8-3-7(9(11)12)4-10-5-8/h3-6,11-12H,1-2H3
    • InChI Key: XQHUPBAXLPBXOT-UHFFFAOYSA-N
    • SMILES: O(C1C=NC=C(B(O)O)C=1)C(C)C

Computed Properties

  • Exact Mass: 181.0910234g/mol
  • Monoisotopic Mass: 181.0910234g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.6Ų

(5-Isopropoxypyridin-3-yl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM137217-500mg
(5-Isopropoxypyridin-3-yl)boronic acid
850991-41-2 95%
500mg
$599 2023-02-18
eNovation Chemicals LLC
Y0979228-5g
5-isopropoxypyridin-3-ylboronic acid
850991-41-2 95%
5g
$740 2024-08-02
Enamine
EN300-251446-0.1g
[5-(propan-2-yloxy)pyridin-3-yl]boronic acid
850991-41-2 95%
0.1g
$464.0 2024-06-19
abcr
AB389934-500 mg
5-(Isopropoxy)pyridine-3-boronic acid
850991-41-2
500MG
€528.60 2023-01-22
Enamine
EN300-251446-0.05g
[5-(propan-2-yloxy)pyridin-3-yl]boronic acid
850991-41-2 95%
0.05g
$443.0 2024-06-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10197-500MG
(5-isopropoxypyridin-3-yl)boronic acid
850991-41-2 95%
500MG
¥ 2,336.00 2023-03-13
Enamine
EN300-251446-1.0g
[5-(propan-2-yloxy)pyridin-3-yl]boronic acid
850991-41-2 95%
1.0g
$527.0 2024-06-19
Matrix Scientific
096447-1g
(5-Isopropoxypyridin-3-yl)boronic acid, 95+%
850991-41-2 95+%
1g
$1260.00 2023-09-10
Chemenu
CM137217-250mg
(5-Isopropoxypyridin-3-yl)boronic acid
850991-41-2 95%
250mg
$448 2023-02-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB10261-1 G
(5-isopropoxypyridin-3-yl)boronic acid
850991-41-2 95%
1g
¥ 2,013.00 2021-05-07

Additional information on (5-Isopropoxypyridin-3-yl)boronic acid

Recent Advances in the Application of (5-Isopropoxypyridin-3-yl)boronic acid (CAS: 850991-41-2) in Chemical Biology and Pharmaceutical Research

The compound (5-Isopropoxypyridin-3-yl)boronic acid (CAS: 850991-41-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This boronic acid derivative serves as a crucial building block in the synthesis of various bioactive molecules, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex pharmaceutical scaffolds. Recent studies have highlighted its role in the development of kinase inhibitors, proteolysis targeting chimeras (PROTACs), and other targeted therapies.

One of the most notable applications of (5-Isopropoxypyridin-3-yl)boronic acid is its incorporation into the design of Bruton's tyrosine kinase (BTK) inhibitors. BTK plays a critical role in B-cell receptor signaling, making it a prime target for the treatment of B-cell malignancies and autoimmune diseases. Researchers have utilized this boronic acid derivative to enhance the binding affinity and selectivity of BTK inhibitors, leading to improved therapeutic outcomes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of (5-Isopropoxypyridin-3-yl)boronic acid exhibited potent inhibitory activity against BTK, with IC50 values in the low nanomolar range.

In addition to its role in kinase inhibition, (5-Isopropoxypyridin-3-yl)boronic acid has been explored in the development of PROTACs, a novel class of therapeutics that selectively degrade target proteins. PROTACs leverage the ubiquitin-proteasome system to induce protein degradation, offering a promising strategy for targeting traditionally "undruggable" proteins. Recent research has shown that boronic acid-containing PROTACs, including those derived from (5-Isopropoxypyridin-3-yl)boronic acid, exhibit enhanced stability and cellular permeability, making them attractive candidates for further development.

The synthetic versatility of (5-Isopropoxypyridin-3-yl)boronic acid has also been demonstrated in the construction of heterocyclic compounds, which are prevalent in many FDA-approved drugs. A 2022 study in Organic Letters detailed a novel one-pot synthesis method for pyridine-based heterocycles using this boronic acid as a key intermediate. The method offered high yields and excellent regioselectivity, underscoring the compound's utility in medicinal chemistry.

Despite its promising applications, challenges remain in the large-scale production and optimization of (5-Isopropoxypyridin-3-yl)boronic acid. Recent efforts have focused on improving its synthetic accessibility and stability under physiological conditions. For instance, a 2023 patent application disclosed a novel purification technique that significantly enhances the compound's purity and shelf-life, addressing a critical bottleneck in its industrial application.

In conclusion, (5-Isopropoxypyridin-3-yl)boronic acid (CAS: 850991-41-2) represents a valuable tool in modern drug discovery, with applications spanning kinase inhibition, PROTAC development, and heterocyclic synthesis. Ongoing research continues to uncover new opportunities for this compound, solidifying its position as a cornerstone in chemical biology and pharmaceutical research. Future studies are expected to further elucidate its mechanistic insights and expand its therapeutic potential.

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